molecular formula C16H26Cl2N2 B12304248 6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride

6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride

Katalognummer: B12304248
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: IWFUFSKQGSKHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[35]nonan-8-amine dihydrochloride is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.

    Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

Wirkmechanismus

The mechanism of action of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride
  • rac-(7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride

Uniqueness

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride is unique due to the presence of the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic core also provides a rigid structure that can enhance binding affinity and selectivity for biological targets.

Eigenschaften

Molekularformel

C16H26Cl2N2

Molekulargewicht

317.3 g/mol

IUPAC-Name

6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H

InChI-Schlüssel

IWFUFSKQGSKHRB-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.